![molecular formula C21H27Cl2NO2 B1385554 N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline CAS No. 1040688-99-0](/img/structure/B1385554.png)
N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes the following steps:
Preparation of 2,4-Dichlorophenoxybutylamine: This intermediate is synthesized by reacting 2,4-dichlorophenol with butylamine under controlled conditions.
Formation of the Final Compound: The intermediate is then reacted with 4-(isopentyloxy)aniline in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Automated Mixing: Automated systems are used to mix the reactants in precise proportions.
Controlled Reaction Environment: The reaction is carried out under controlled temperature and pressure conditions to maximize yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline has several scientific research applications:
Proteomics Research: The compound is used to study protein interactions and functions.
Biological Studies: It is employed in biological assays to investigate cellular processes.
Medicinal Chemistry: The compound is explored for its potential therapeutic effects and drug development.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials
Wirkmechanismus
The mechanism of action of N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, affecting their activity and function. The pathways involved include:
Protein Binding: The compound binds to specific proteins, altering their conformation and activity.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-methylbutoxy)-aniline
- **Isobutyl 4-(2,4-dichlorophenoxy)butanoate
Uniqueness
N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline is unique due to its specific molecular structure, which allows it to interact with a wide range of biological molecules. This makes it particularly valuable in proteomics research and other scientific applications .
Eigenschaften
IUPAC Name |
N-[4-(2,4-dichlorophenoxy)butyl]-4-(3-methylbutoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27Cl2NO2/c1-16(2)11-14-25-19-8-6-18(7-9-19)24-12-3-4-13-26-21-10-5-17(22)15-20(21)23/h5-10,15-16,24H,3-4,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOROTWUICRJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NCCCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385471.png)
![N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385472.png)
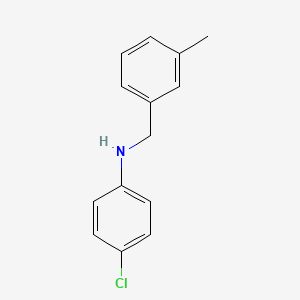
![4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline](/img/structure/B1385475.png)
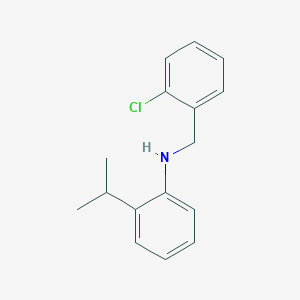
![N-[2-(4-Methoxyphenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385481.png)
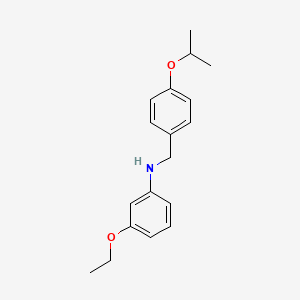
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline](/img/structure/B1385486.png)
![N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385487.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline](/img/structure/B1385489.png)
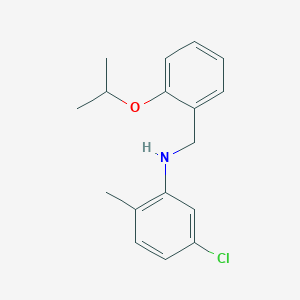
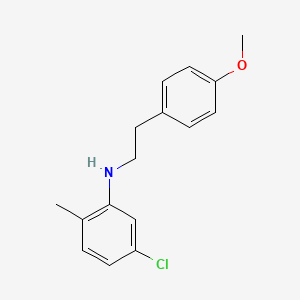
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(isopentyloxy)aniline](/img/structure/B1385493.png)
